1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE
Overview
Description
1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the trifluoroethyl group and the sulfonyl chloride functional group imparts distinct chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE typically involves the reaction of 1-(2,2,2-Trifluoroethyl)pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-(2,2,2-Trifluoroethyl)pyrazole+Chlorosulfonic acid→1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Cyclized Heterocycles: Resulting from cyclization reactions involving the pyrazole ring.
Scientific Research Applications
1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological targets. The sulfonyl chloride group is highly electrophilic, facilitating the formation of stable sulfonamide linkages with nucleophilic residues in proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group and a sulfonate ester functional group.
Uniqueness
1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE is unique due to the specific positioning of the sulfonyl chloride group at the 3-position of the pyrazole ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-2-11(10-4)3-5(7,8)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEWERHADPJETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1S(=O)(=O)Cl)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192453 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-47-0 | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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